Cas no 874814-58-1 (3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid)
3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid
- BBL012436
- Z53114160
- CS-0456802
- AKOS000272869
- MFCD06409185
- 874814-58-1
- 3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid
- SCHEMBL22639905
- STK392509
- 3-[4-(4-chlorobenzyl)piperazin-1-yl]propanoic acid
- 3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid
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- MDL: MFCD06409185
- Inchi: 1S/C14H19ClN2O2/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19/h1-4H,5-11H2,(H,18,19)
- InChI Key: JHXKZIFYQWKUQB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1CCN(CCC(=O)O)CC1
Computed Properties
- Exact Mass: 282.1135055Da
- Monoisotopic Mass: 282.1135055Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 43.8Ų
3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB377464-1 g |
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid |
874814-58-1 | 1g |
€465.00 | 2023-04-25 | ||
| abcr | AB377464-1g |
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid; . |
874814-58-1 | 1g |
€465.00 | 2025-04-15 |
3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid Suppliers
3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid
Professional Introduction to 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic Acid (CAS No. 874814-58-1)
3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid is a meticulously crafted chemical compound characterized by its intricate molecular structure, which positions it as a significant player in the realm of pharmaceutical research and development. This compound, identified by the CAS number 874814-58-1, has garnered attention due to its potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The presence of a piperazine moiety and a 4-chloro-benzyl substituent contributes to its unique pharmacological profile, making it a subject of intense interest for researchers aiming to develop innovative treatments for various diseases.
The molecular framework of 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid encompasses a propionic acid backbone, which is a well-established pharmacophore in drug design. The integration of the piperazine ring enhances the compound's solubility and bioavailability, critical factors for its efficacy as a pharmaceutical agent. Additionally, the 4-chloro-benzyl group introduces a level of electronic and steric modulation that can influence the compound's interactions with biological targets. This dual functionality makes it an attractive candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes and receptors involved in metabolic and neurological disorders. The structural features of 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid align well with this trend, as it combines elements known to interact effectively with biological systems. For instance, piperazine derivatives have shown promise in treating conditions such as schizophrenia and depression due to their ability to modulate neurotransmitter activity. The incorporation of the 4-chloro-benzyl moiety further refines these interactions, potentially enhancing therapeutic outcomes.
The synthesis of 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are often employed to construct the complex molecular architecture efficiently. These techniques not only facilitate the production of the compound but also allow for modifications that can fine-tune its pharmacological properties.
One of the most compelling aspects of 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid is its versatility in medicinal chemistry applications. Researchers have leveraged its structural motifs to design analogs with enhanced binding affinity and selectivity towards specific biological targets. For example, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. The ability to modify the piperazine and 4-chloro-benzyl components allows for the creation of libraries of compounds that can be screened for optimal pharmacological profiles.
The growing body of literature on 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid underscores its significance in modern drug discovery. Preclinical studies have begun to explore its potential therapeutic applications, with promising results in models of inflammation and pain management. The compound's ability to interact with multiple biological pathways suggests that it could be repurposed for other conditions as well. As research progresses, collaborations between academic institutions and pharmaceutical companies are likely to accelerate the development of novel derivatives based on this scaffold.
The future direction of research on 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid will likely focus on optimizing its synthetic routes for scalability and cost-effectiveness. Additionally, there will be an emphasis on understanding its mechanism of action at a molecular level, which will provide insights into how it interacts with biological targets and how these interactions can be modulated for better therapeutic efficacy. Computational modeling techniques will play a crucial role in this endeavor, allowing researchers to predict how structural modifications will affect the compound's behavior.
In conclusion, 3-[4-(4-Chloro-benzyl)-piperazin-1-yl]-propionic acid (CAS No. 874814-58-1) represents a promising avenue for innovation in pharmaceutical research. Its unique structural features, combined with its potential applications in treating various diseases, make it a valuable asset in the quest for novel therapeutics. As scientific understanding advances and new methodologies emerge, this compound is poised to contribute significantly to the development of next-generation medicines.
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